Regioisomeric Differentiation: 2-(Pyrimidin-5-yl)-2,7-diazaspiro[4.4]nonane vs. 1-(Pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane on nAChR Binding Affinity
The 2,7-regioisomeric pyrimidinyl-diazaspiro scaffold exhibits differential binding to nicotinic acetylcholine receptors (nAChRs) compared to the 1,7-regioisomer. The 2-substituted analog 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane (the closest available surrogate for the pyrimidine target) shows negligible agonist activity at human α4β2 and α3β4 nAChR (EC₅₀ >100,000 nM), whereas the 1,7-regioisomer 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane demonstrates nanomolar binding (Ki = 33 nM at rat α4β2 nAChR) [1][2]. This greater-than-3000-fold difference in potency is driven solely by the position of nitrogen atoms within the spirocyclic core, demonstrating that regioisomeric substitution is a critical determinant of target engagement. The pyrimidinyl group in the 2-position is expected to further modulate this interaction through additional hydrogen-bonding contacts unavailable to the pyridinyl analog.
| Evidence Dimension | Binding affinity / functional activity at nAChR subtypes |
|---|---|
| Target Compound Data | 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane: EC₅₀ >100,000 nM at human α4β2 and α3β4 nAChR (surrogate for target scaffold) |
| Comparator Or Baseline | 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane: Ki = 33 nM at rat α4β2 nAChR; Ki = 6,900 nM at human α7 nAChR |
| Quantified Difference | >3,000-fold difference in functional potency between 2,7- and 1,7-regioisomers at nAChR subtypes |
| Conditions | BindingDB curated data from Abbott Laboratories; rat brain membrane displacement assay for Ki; human IMR32 cell FLIPR calcium assay for EC₅₀ |
Why This Matters
This demonstrates that the 2,7-regioisomer produces a fundamentally different pharmacological profile from the 1,7-regioisomer, making it impossible to substitute one for the other in nAChR-targeted programs without complete re-validation.
- [1] BindingDB BDBM50257941. 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. Ki = 33 nM (rat α4β2), Ki = 6,900 nM (human α7). View Source
- [2] BindingDB BDBM50257942. 2-(6-chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane. EC₅₀ >100,000 nM (human α4β2, α3β4). View Source
